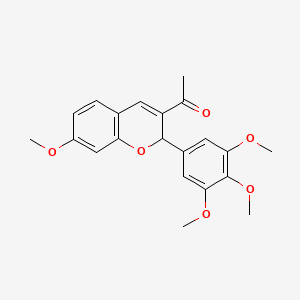
Tnf-|A-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tnf-|A-IN-12 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α). Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Inhibitors of tumor necrosis factor alpha are used in the treatment of various autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps in the synthesis may include:
- Formation of key intermediates through reactions such as alkylation, acylation, or condensation.
- Purification of intermediates using techniques like recrystallization or chromatography.
- Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce costs.
化学反应分析
Types of Reactions
Tnf-|A-IN-12 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
科学研究应用
Tnf-|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Used to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, inflammation, and immune response.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for autoimmune diseases.
Industry: Used in the development of new drugs and therapies targeting tumor necrosis factor alpha.
作用机制
Tnf-|A-IN-12 exerts its effects by binding to tumor necrosis factor alpha and inhibiting its interaction with its receptors. This prevents the activation of downstream signaling pathways that lead to inflammation and immune response. The molecular targets of this compound include tumor necrosis factor alpha receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
相似化合物的比较
Similar Compounds
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and inhibits its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.
Uniqueness
Tnf-|A-IN-12 is unique in its specific binding affinity and inhibitory potency towards tumor necrosis factor alpha. Unlike monoclonal antibodies, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis.
属性
分子式 |
C21H22O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-[7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl]ethanone |
InChI |
InChI=1S/C21H22O6/c1-12(22)16-8-13-6-7-15(23-2)11-17(13)27-20(16)14-9-18(24-3)21(26-5)19(10-14)25-4/h6-11,20H,1-5H3 |
InChI 键 |
XCEBILOQMYIRDM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


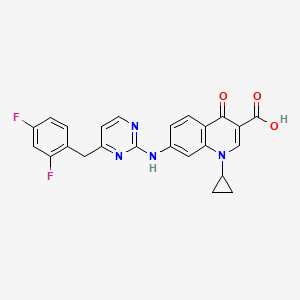


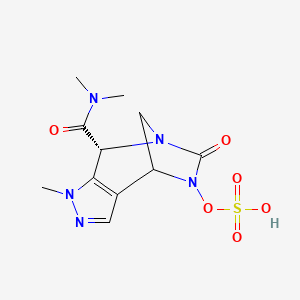
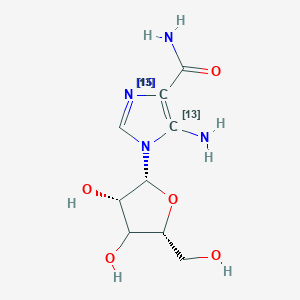
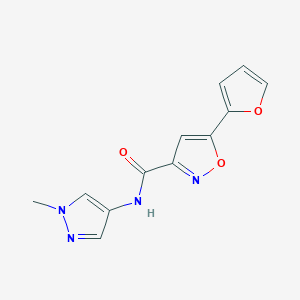
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
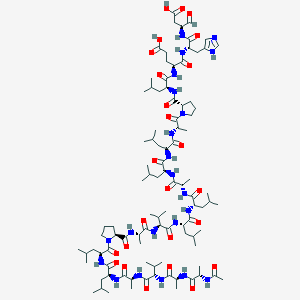
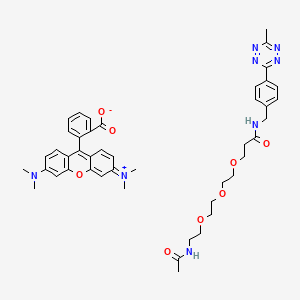
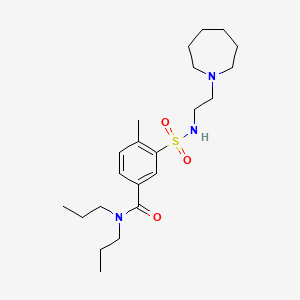
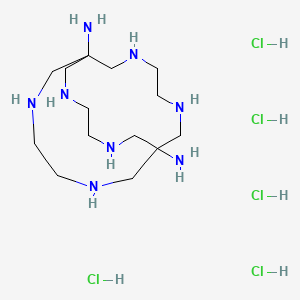
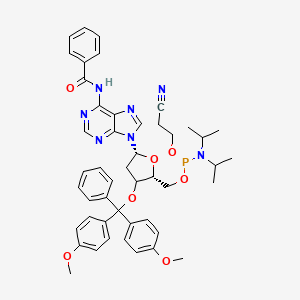
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
